1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea
Description
This thiourea derivative features a 2-methylindole core linked via an ethyl group to a thiourea moiety substituted with o-tolyl (2-methylphenyl) and thiophen-2-ylmethyl groups. Its structural complexity arises from the combination of aromatic (indole, thiophene) and alkyl substituents, which influence its physicochemical and biological properties. The synthesis likely involves reacting 2-(2-methyl-1H-indol-3-yl)ethylamine with o-tolyl isothiocyanate and thiophen-2-ylmethyl isothiocyanate, followed by purification via column chromatography and crystallization .
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S2/c1-17-8-3-5-11-22(17)26-24(28)27(16-19-9-7-15-29-19)14-13-20-18(2)25-23-12-6-4-10-21(20)23/h3-12,15,25H,13-14,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLVYQCKWNAHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)thiourea is a novel thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, drawing on recent research findings and case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiourea Moiety : Known for its ability to form hydrogen bonds and interact with biological targets.
- Indole and Thiophene Rings : These aromatic systems are often associated with significant biological effects, including antimicrobial and anticancer properties.
- Substituted Aromatic Groups : The presence of o-tolyl enhances lipophilicity, which may improve membrane permeability.
Antibacterial Activity
Thiourea derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results in inhibiting the growth of various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 45 µg/mL |
| P. aeruginosa | 40 µg/mL |
In a comparative study, the compound exhibited an MIC comparable to standard antibiotics like ceftriaxone, indicating its potential as an antibacterial agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including this compound. It has demonstrated effectiveness against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| U937 (leukemia) | 16.23 |
| MCF-7 (breast) | 14.50 |
| PC-3 (prostate) | 12.00 |
The compound's mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has shown significant antioxidant activity in various assays:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 45 |
| ABTS Radical Scavenging | 52 |
These findings suggest that the compound could be beneficial in preventing oxidative damage in cells .
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of various thiourea derivatives revealed that this compound had superior activity against resistant strains of E. coli and S. aureus, making it a candidate for further pharmaceutical development .
- Anticancer Mechanism : Research focusing on the anticancer mechanisms of thiourea derivatives indicated that this compound inhibits angiogenesis and disrupts cancer cell signaling pathways, leading to reduced tumor growth in vitro .
Scientific Research Applications
Anticancer Activity
Thiourea derivatives, including the compound , have been studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have shown that similar thiourea derivatives exhibit IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those related to breast, prostate, and pancreatic cancers .
Antibacterial Properties
The antibacterial efficacy of thiourea derivatives has been documented extensively. The compound demonstrated activity against several bacterial strains, including E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone . Such findings suggest its potential as a lead compound for developing new antibacterial agents.
Anti-inflammatory Effects
Thiourea compounds have also been investigated for their anti-inflammatory properties. Certain derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential use in treating inflammatory diseases . This activity is crucial for developing therapeutics aimed at conditions characterized by chronic inflammation.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. Molecular docking studies suggest strong binding affinities to both mushroom tyrosinase and human tyrosinase-related protein 1, making it a candidate for skin-whitening agents or treatments for hyperpigmentation disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Aryl Substituents : The o-tolyl group in the target compound introduces steric bulk compared to smaller substituents like 4-fluorophenyl or 3-chlorophenyl . This may hinder binding in some biological targets but enhance hydrophobic interactions.
- Heterocyclic Moieties : The thiophen-2-ylmethyl group differentiates the target compound from analogs with furan (e.g., ) or pyridine rings. Thiophene’s sulfur atom may improve π-π stacking or hydrogen bonding in target proteins .
- Indole Modifications : The 2-methylindole in the target compound contrasts with 5-methoxy-2-methylindole in , which could alter electronic properties and solubility.
Physicochemical Properties
- Melting Points and Solubility: Compounds with polar substituents (e.g., 4-methoxyphenyl in ) exhibit higher melting points and lower solubility in nonpolar solvents. The target compound’s o-tolyl and thiophene groups likely confer moderate polarity, balancing solubility and crystallinity.
- Synthetic Yields : Derivatives with simpler substituents (e.g., phenyl in ) achieve higher yields (87%) compared to multi-substituted analogs, suggesting the target compound’s synthesis may require optimized conditions .
Q & A
How can researchers optimize the synthesis of this thiourea derivative?
Basic:
The synthesis involves reacting 2-(2-methyl-1H-indol-3-yl)ethylamine with o-tolyl isothiocyanate and thiophen-2-ylmethyl halide under controlled conditions. Key parameters include:
- Solvent choice : Dichloromethane or ethanol for solubility and reactivity .
- Temperature : Room temperature or reflux (40–80°C) to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for ≥95% purity .
Advanced:
For industrial-scale optimization, employ Design of Experiments (DoE) to assess interactions between variables (e.g., pH, stoichiometry). Continuous flow systems reduce side reactions and improve yield consistency . Monitor intermediates via HPLC to identify bottlenecks (e.g., incomplete thiourea linkage formation) .
What analytical methods confirm the compound’s structural integrity?
Basic:
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., indole NH at δ 10.2 ppm, thiourea C=S at δ 180–185 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 436.6) .
Advanced:
- X-ray crystallography : Resolve conformational flexibility using SHELX for refinement. Address challenges like twinning or low-resolution data by optimizing crystal growth (e.g., vapor diffusion with DMSO/water) .
- DFT calculations : Compare experimental NMR shifts with theoretical models to validate tautomeric forms .
Which assays evaluate its biological activity?
Basic:
- Antioxidant : DPPH/ABTS radical scavenging (IC₅₀ values vs. ascorbic acid) .
- Antimicrobial : Broth microdilution for MIC against S. aureus or E. coli .
Advanced:
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ = 12.5 µM for HeLa) with flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Enzyme inhibition : Fluorescence-based assays (e.g., HDAC or kinase inhibition) with molecular docking (AutoDock Vina) to predict binding modes .
How to resolve contradictions in biological activity data?
Basic:
- Purity verification : Re-run assays with HPLC-purified batches to exclude impurity effects .
- Dose-response curves : Confirm activity across 3+ replicates with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced:
- Metabolite profiling : LC-MS identifies degradation products (e.g., oxidized thiourea) that may alter activity .
- Structural analogs : Compare with derivatives lacking thiophene or o-tolyl groups to isolate pharmacophores .
What computational tools predict target interactions?
Basic:
- Molecular docking : AutoDock or Schrödinger Suite for binding affinity estimates (e.g., ∆G = -9.2 kcal/mol with HDAC8) .
Advanced:
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å) .
- QSAR models : Train on indole-thiourea datasets to predict bioactivity and optimize substituents .
How to address challenges in crystallographic refinement?
Advanced:
- High-resolution data : Use SHELXL for anisotropic displacement parameters and hydrogen bonding networks. For twinned crystals, apply TWINLAW to deconvolute overlapping reflections .
- Validation tools : Check CIF files with PLATON for missed symmetry or disorder .
What strategies guide structure-activity relationship (SAR) studies?
Advanced:
- Substituent variation : Replace o-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .
- Bioisosteres : Substitute thiophene with furan to modulate solubility/logP .
How to ensure compound stability during storage?
Basic:
- Storage : -20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Stability assays : Monitor degradation via HPLC at 0, 7, 30 days under accelerated conditions (40°C/75% RH) .
What in vitro models assess toxicity?
Basic:
- Hepatotoxicity : Primary hepatocyte viability (MTT assay) .
- Hemolysis : RBC lysis at 0.1–100 µM to exclude membrane disruption .
How to validate target engagement in cellular models?
Advanced:
- CETSA : Thermal shift assays quantify target stabilization in lysates .
- Pull-down assays : Biotinylated probes capture bound proteins for LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
